molecular formula C20H15N B1585229 N-(Naphthalen-2-yl)naphthalen-1-amine CAS No. 4669-06-1

N-(Naphthalen-2-yl)naphthalen-1-amine

Cat. No. B1585229
CAS RN: 4669-06-1
M. Wt: 269.3 g/mol
InChI Key: UNJZLNFHHINVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Naphthalen-2-yl)naphthalen-1-amine” is a chemical compound with the molecular formula C20H15N . It is also known as “N-(1-Naphthyl)-2-naphthylamine” and "N-(2-Naphthyl)-1-naphthylamine" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, related compounds have been studied. For example, a class of N-(naphthalen-1-yl)-N’-alkyl oxalamides are powerful ligands in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The melting point is reported to be between 102-107 °C . The molecular weight is 269.34 .

Scientific Research Applications

Fluorescence Detection in Amino Acids and Catecholamines

Naphthalene derivatives, like N-(Naphthalen-2-yl)naphthalen-1-amine, have been utilized in fluorescence detection of primary amines, particularly in the study of amino acids and catecholamines. A notable example is the use of naphthalene-2,3-dicarboxyaldehyde (NDA) for detecting amino acids like Gly, Glu, Asp, and γ-aminobutyric acid (GABA), as well as catecholamines such as dopamine and noradrenaline. This method provides high sensitivity and resolution, making it valuable in neurochemical analysis (Siri et al., 2006).

Supramolecular Chemistry and Sensor Applications

Naphthalene diimides (NDIs), a group including this compound, are pivotal in supramolecular chemistry and sensor applications. They serve in host-guest complexes for molecular switching devices, ion-channels, gelators for sensing aromatic systems, and catalysis through anion-π interactions. NDIs are also used in DNA intercalation for medicinal purposes and in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Electrochemical Evaluation in Energy Storage

Naphthalene derivatives have been explored for use in aqueous organic redox flow batteries. For example, a quaternary amine-functionalized naphthalene diimide has shown promise as a redox-active species, exhibiting high solubility and stability, crucial for energy storage applications (Wiberg et al., 2019).

Organic Field-Effect Transistor (OFET) Applications

Naphthalene diimide copolymers, which may include this compound, are used in organic field-effect transistors. Their electron mobilities and polymer crystallinity are significant for OFET performance, demonstrating the versatility of naphthalene derivatives in electronic applications (Durban et al., 2010).

Photophysical Properties and Exciplex Formation

Studies on naphthylalkylamines, related to this compound, have revealed insights into exciplex formation and photophysical properties. These findings are instrumental in understanding the fluorescence quenching and energy transfer processes, which are relevant in photonic and sensor technologies (Chandross & Thomas, 1971).

Synthesis and Characterization in Organic Chemistry

Naphthalene derivatives, including this compound, play a role in organic synthesis, particularly in producing biologically active substances. Their synthesis and characterization are crucial in drug development and the creation of new organic compounds (Kazakov, 2003).

Mechanism of Action

Biochemical Pathways

It is known that the compound plays a role in proteomics research . The downstream effects of these pathways are yet to be fully understood.

Result of Action

It is known that the compound has a significant impact on the fluorescence spectra in water containing ultrafine bubbles . This suggests that the compound may have potential applications in the field of fluorescence spectroscopy.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2’-Dinaphthylamine . For instance, the compound’s fluorescence spectra are significantly dependent on the concentration and microenvironment of ultrafine bubbles . This suggests that the compound’s action can be influenced by its surrounding environment.

properties

IUPAC Name

N-naphthalen-1-ylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJZLNFHHINVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292736
Record name N-(Naphthalen-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4669-06-1
Record name 4669-06-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Naphthalen-2-yl)naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2'-Dinaphthylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

144 parts of β-naphthol, 143 parts of α-naphthylamine and 10 parts of triphenyl phosphite are mixed. A homogeneous melt is formed at 120° C internal temperature. The elimination of water commences when the internal temperature reaches 230° C and has ended after 3 hours, at an internal temperature of 250° C. 18 parts of water have distilled off. 258 parts of 1,2'-dinaphthylamine, of melting point 106° - 108° C, are obtained by distillation at 239° C/0.1 mm Hg. This corresponds to a yield of 96% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Naphthalen-2-yl)naphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
N-(Naphthalen-2-yl)naphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
N-(Naphthalen-2-yl)naphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
N-(Naphthalen-2-yl)naphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
N-(Naphthalen-2-yl)naphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
N-(Naphthalen-2-yl)naphthalen-1-amine

Q & A

Q1: What makes 1,2'-Dinaphthylamine useful for studying efflux pumps?

A1: 1,2'-Dinaphthylamine (1,2'-DNA) is a lipophilic fluorescent dye. This property allows it to cross bacterial cell membranes and accumulate inside the cells. [, ] Critically, 1,2'-DNA is a substrate for certain efflux pumps, meaning these pumps can actively transport it out of the cell. By monitoring the fluorescence of 1,2'-DNA over time, researchers can directly observe the activity of these pumps in real-time. [, ] This makes 1,2'-DNA a valuable tool for:

    Q2: Can you provide an example of how 1,2'-Dinaphthylamine was used to study a specific efflux pump?

    A2: In one study, researchers used 1,2'-DNA to investigate the impact of mutations on the Escherichia coli efflux pump AcrB. [] AcrB is a key component of the AcrAB-TolC efflux system, which plays a major role in antibiotic resistance. The study focused on mutations within the phenylalanine residues of AcrB's binding pocket. Using a real-time efflux assay with 1,2'-DNA, they found that most of the mutations significantly reduced the pump's ability to efflux the dye. This highlighted the importance of these specific phenylalanine residues for AcrB function and provided valuable insights into the structure-activity relationship of this crucial efflux pump. []

    Q3: Beyond its use in efflux pump research, are there other applications for 1,2'-Dinaphthylamine?

    A3: While the provided research focuses on efflux pump studies, 1,2'-Dinaphthylamine's fluorescent properties could potentially lend itself to other applications:

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.